![molecular formula C14H27BO2 B064396 trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane CAS No. 170942-79-7](/img/structure/B64396.png)
trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
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Overview
Description
“trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C14H27BO2 . It is also known by several synonyms, including “1-Octen-1-ylboronic acid pinacol ester”, “(E)-1-Octenylboronic acid pinacol ester”, “trans-1-Octenylboronic acid pinacol ester”, and "trans-1-Octen-1-ylboronic acid pinacol ester" .
Scientific Research Applications
- Borylation at Benzylic C-H Bonds : E-Octen-1-ylboronic acid pinacol ester can be used in palladium-catalyzed borylation reactions to functionalize benzylic C-H bonds in alkylbenzenes, yielding pinacol benzyl boronates .
- Hydroboration of Alkynes and Alkenes : It participates in hydroboration reactions with alkyl or aryl alkynes and alkenes, facilitated by transition metal catalysts .
- E-Octen-1-ylboronic acid pinacol ester serves as a starting material for the preparation of aryl and heteroaryl derivatives. These derivatives are formed through C-C and C-hetero bond formations, expanding the toolbox for organic synthesis .
- Researchers have employed this compound in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit interesting optical and electrochemical behavior .
- In the context of diabetes therapy, smart hydrogels capable of releasing insulin under hyperglycemic conditions are crucial. Some boronic acid-based polymer hydrogels, including E-Octen-1-ylboronic acid pinacol ester, have been investigated for their potential in insulin delivery .
- Researchers have explored ATH using Noyori-Ikariya catalysts to reduce Bpin-containing acetophenone derivatives. The compound’s position relative to the Bpin group affects the enantioselectivity of the reduction .
- E-Octen-1-ylboronic acid pinacol ester has been used in a “double” Heck-Mizoroki arylation, leading to β,β-diarylated vinyl boronates. These vinyl boronates can react with additional aryl halides to form Π-extended systems. This approach has been applied to prepare conjugated dendrimers .
Borylation Reactions
Synthesis of Aryl and Heteroaryl Derivatives
Optical and Electrochemical Properties
Smart Hydrogels for Insulin Delivery
Asymmetric Transfer Hydrogenation (ATH)
Conjugated Dendrimers and Π-Extended Systems
Mechanism of Action
Target of Action
Similar compounds are often used in the field of proteomics research .
Mode of Action
A related compound, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is known to be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The related reactions such as borylation and hydroboration mentioned above could potentially affect various biochemical pathways, depending on the specific alkylbenzenes, alkynes, and alkenes involved .
Result of Action
Given its potential use in proteomics research , it may be involved in the study of protein structures and functions.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-oct-1-enyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOSGTXAFJZSJ-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420707 |
Source
|
Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83947-55-1 |
Source
|
Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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